5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid
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Overview
Description
5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research and industrial applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and a methylthio group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions.
Methylthio Substitution:
Boronic Acid Formation: The final step involves the formation of the boronic acid group. This is typically achieved through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pathways involved include the formation of boronate esters and the inhibition of enzymes that contain active site serine residues.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzotrifluoride: Similar in structure but lacks the boronic acid and methylthio groups.
5-Bromo-2-fluoro-3-pyridylboronic acid: Contains a pyridine ring instead of a phenyl ring.
Phenylboronic acid: Lacks the bromine, fluorine, and methylthio substituents.
Uniqueness
5-Bromo-2-fluoro-3-(methylthio)phenylboronic acid is unique due to the presence of multiple functional groups that provide a combination of reactivity and selectivity in chemical reactions. This makes it a versatile compound for various applications in synthesis and research.
Properties
IUPAC Name |
(5-bromo-2-fluoro-3-methylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2S/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLZWWWPCNHPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)SC)Br)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.91 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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